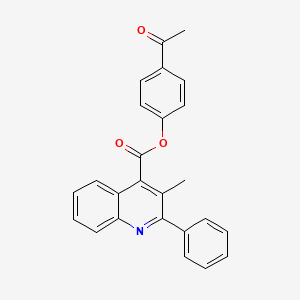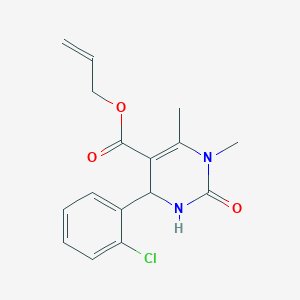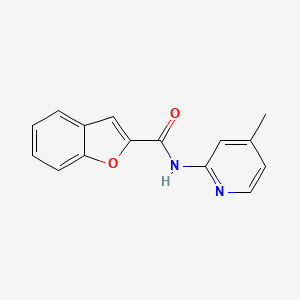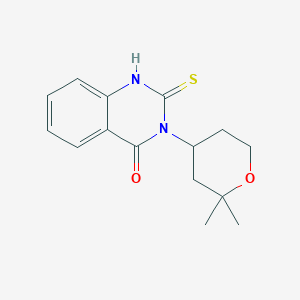
4-acetylphenyl 3-methyl-2-phenyl-4-quinolinecarboxylate
Übersicht
Beschreibung
4-acetylphenyl 3-methyl-2-phenyl-4-quinolinecarboxylate, also known as AMQ, is a synthetic compound that belongs to the quinolinecarboxylate family. It is a versatile molecule that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, materials science, and biology.
Wissenschaftliche Forschungsanwendungen
4-acetylphenyl 3-methyl-2-phenyl-4-quinolinecarboxylate has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit a wide range of biological activities such as antibacterial, antifungal, anticancer, and anti-inflammatory properties. 4-acetylphenyl 3-methyl-2-phenyl-4-quinolinecarboxylate has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. It has also been found to induce apoptosis in cancer cells and inhibit the production of pro-inflammatory cytokines.
Wirkmechanismus
The exact mechanism of action of 4-acetylphenyl 3-methyl-2-phenyl-4-quinolinecarboxylate is not fully understood. However, it has been proposed that 4-acetylphenyl 3-methyl-2-phenyl-4-quinolinecarboxylate exerts its biological activities by inhibiting the activity of enzymes such as DNA topoisomerases and cyclooxygenases. 4-acetylphenyl 3-methyl-2-phenyl-4-quinolinecarboxylate has also been shown to interact with cellular membranes and disrupt their integrity, leading to cell death.
Biochemical and Physiological Effects:
4-acetylphenyl 3-methyl-2-phenyl-4-quinolinecarboxylate has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of DNA topoisomerases, which are enzymes involved in DNA replication and transcription. This inhibition leads to the accumulation of DNA damage and ultimately cell death. 4-acetylphenyl 3-methyl-2-phenyl-4-quinolinecarboxylate has also been found to inhibit the activity of cyclooxygenases, which are enzymes involved in the production of pro-inflammatory cytokines. This inhibition leads to the reduction of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
4-acetylphenyl 3-methyl-2-phenyl-4-quinolinecarboxylate has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has a relatively low toxicity profile, making it suitable for in vitro and in vivo experiments. However, 4-acetylphenyl 3-methyl-2-phenyl-4-quinolinecarboxylate has some limitations. It is a relatively complex molecule that requires specialized equipment and expertise for its synthesis. It also has limited solubility in water, which can make it challenging to work with in some experiments.
Zukünftige Richtungen
There are several future directions for the research on 4-acetylphenyl 3-methyl-2-phenyl-4-quinolinecarboxylate. One potential direction is the development of 4-acetylphenyl 3-methyl-2-phenyl-4-quinolinecarboxylate-based drugs for the treatment of bacterial and fungal infections. Another direction is the investigation of the anticancer properties of 4-acetylphenyl 3-methyl-2-phenyl-4-quinolinecarboxylate and its potential use in cancer therapy. Additionally, further studies are needed to elucidate the mechanism of action of 4-acetylphenyl 3-methyl-2-phenyl-4-quinolinecarboxylate and its interaction with cellular membranes. Finally, the synthesis of 4-acetylphenyl 3-methyl-2-phenyl-4-quinolinecarboxylate derivatives with improved solubility and biological activity is an area of ongoing research.
Conclusion:
In conclusion, 4-acetylphenyl 3-methyl-2-phenyl-4-quinolinecarboxylate is a versatile molecule that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 4-acetylphenyl 3-methyl-2-phenyl-4-quinolinecarboxylate is needed to fully understand its potential and limitations.
Eigenschaften
IUPAC Name |
(4-acetylphenyl) 3-methyl-2-phenylquinoline-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19NO3/c1-16-23(25(28)29-20-14-12-18(13-15-20)17(2)27)21-10-6-7-11-22(21)26-24(16)19-8-4-3-5-9-19/h3-15H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXRFPRQJHJVXPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N=C1C3=CC=CC=C3)C(=O)OC4=CC=C(C=C4)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Acetylphenyl) 3-methyl-2-phenylquinoline-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-benzyl-8-tert-butyl-1-(ethylthio)-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B4887739.png)

![1-[(2-isopropyl-5-nitrophenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B4887761.png)
![3-methyl-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4887775.png)


![3-(anilinocarbonyl)-1-[2-(4-chlorophenyl)-2-oxoethyl]pyridinium bromide](/img/structure/B4887793.png)
![N-({[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-methylbenzamide](/img/structure/B4887795.png)
![N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-methylbenzamide](/img/structure/B4887799.png)

![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(3-methylbenzyl)benzamide](/img/structure/B4887828.png)
![2-[8-{[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methyl}-2,4-dioxo-1-(2-phenylethyl)-1,3,8-triazaspiro[4.5]dec-3-yl]acetamide](/img/structure/B4887833.png)

